2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE
Overview
Description
2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is a complex organic compound that features a unique structure combining a benzodioxole moiety, a bromine atom, and an imidazopyridine core. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE typically involves multiple steps, starting from commercially available precursors. One common approach involves the bromination of 1,3-benzodioxole-5-carboxaldehyde to obtain 6-bromo-1,3-benzodioxole-5-carboxaldehyde . This intermediate is then subjected to a series of reactions, including condensation with appropriate thio compounds and cyclization to form the imidazopyridine core .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Mechanism of Action
The mechanism of action of 2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
5-(Bromomethyl)-1,3-benzodioxole: Another brominated benzodioxole derivative.
Imidazo[1,2-a]pyridines: A class of compounds with similar imidazopyridine cores but different substituents.
Uniqueness
2-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-3H-IMIDAZO[4,5-B]PYRIDINE is unique due to its combination of a brominated benzodioxole moiety and an imidazopyridine core. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-1H-imidazo[4,5-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3O2S/c15-9-5-12-11(19-7-20-12)4-8(9)6-21-14-17-10-2-1-3-16-13(10)18-14/h1-5H,6-7H2,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVLHWRILIBKLK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NC4=C(N3)C=CC=N4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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